rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans
Description
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid (CAS: 218431-69-7, SY218455) is a chiral pyrrolidine derivative characterized by a trans-configuration at the 3R and 4R positions . Its structure features two benzyl substituents at the 1- and 4-positions of the pyrrolidine ring and a carboxylic acid group at the 3-position. The racemic nature of the compound indicates equal proportions of enantiomers, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1,4-dibenzylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHMAVFQJLHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.
Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as benzyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrrolidine Derivatives
Structural and Functional Group Comparisons
The following table highlights key structural differences between rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans, and analogous compounds:
Key Observations:
- Substituent Diversity : The target compound’s dual benzyl groups distinguish it from derivatives with fluoropyridine, benzodioxol, or trifluoromethylphenyl substituents. Benzyl groups likely increase lipophilicity compared to polar groups like hydroxymethyl or fluoropyridine .
- Functional Group Impact : The carboxylic acid in the target compound may confer higher acidity and hydrogen-bonding capacity relative to ester or urea derivatives, influencing solubility and receptor interactions .
Spectroscopic Characterization
Biological Activity
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid
- CAS Number : 895239-61-9
- Molecular Formula : C19H21NO2
- Molecular Weight : 295.38 g/mol
Biological Activity Overview
The biological activity of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Research has shown that it possesses cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Investigations into neuroprotective properties have revealed that it may help mitigate neurodegenerative processes.
The mechanisms through which rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid exerts its biological effects are still under exploration. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.
1. Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid against Staphylococcus aureus and other pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value of approximately 15 µM, indicating a potent cytotoxic effect.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
3. Neuroprotective Effects
A recent investigation assessed the neuroprotective properties of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid in a model of oxidative stress. The compound significantly reduced neuronal cell death induced by hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
